

# A Comparative Guide to AF12198 and Other Small Molecule IL-1 Inhibitors

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## Compound of Interest

Compound Name: AF12198

Cat. No.: B549446

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Interleukin-1 (IL-1) is a pivotal cytokine in the inflammatory cascade, making it a prime target for therapeutic intervention in a host of autoimmune and inflammatory diseases. While biologic agents targeting the IL-1 pathway have seen clinical success, the development of orally bioavailable small molecule inhibitors remains a key objective. This guide provides a comparative analysis of **AF12198**, a peptide-based IL-1 receptor antagonist, against other classes of small molecule IL-1 inhibitors, including NLRP3 inflammasome and caspase-1 inhibitors.

## Quantitative Performance Analysis

The following tables summarize the key performance metrics of **AF12198** and a selection of other small molecule IL-1 pathway inhibitors.

### Table 1: IL-1 Receptor Antagonists

Compound	Target	Binding Affinity (IC50/Ki)	Functional Inhibition (IC50)	Key Features
AF12198	Human IL-1 Receptor Type I (IL-1R1)	IC50: 8 nM (hIL-1R1)[1][2][3]; >6.7 µM (hIL-1R2); >200 µM (murine IL-1R1) [1][3]	IL-1-induced IL-8 production (human dermal fibroblasts): 25 nM[1][2][3]; IL-1-induced ICAM-1 expression (endothelial cells): 9 nM[1][2][3]	Peptide-based small molecule; selective for human IL-1R1; first small molecule to show in vivo IL-1 receptor antagonist activity.[1][2]
IRI-1	IL-1R1/IL-1β interaction	IC50: 5.15 µM	IL-1β-induced TNF-α secretion (THP-1 cells): 8.0 µM; IL-1β-induced IL-6 secretion (Saos-2 cells): 15 µM	Non-peptide small molecule; inhibits downstream phosphorylation of IL-1R1, JNK, IRAK-4, and ERK.

Table 2: NLRP3 Inflammasome Inhibitors

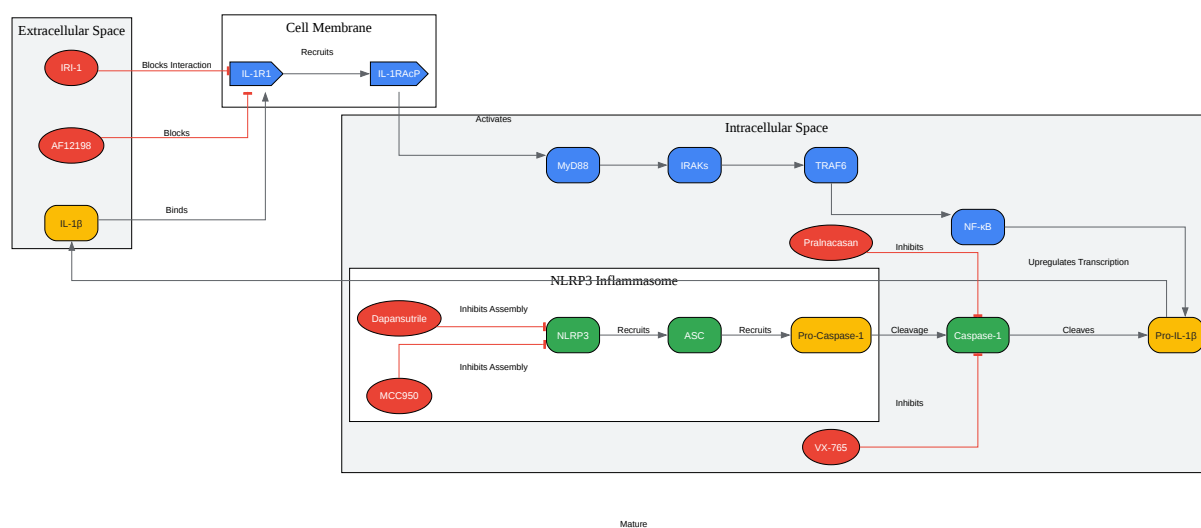
Compound	Target	Functional Inhibition (IC50)	Key Features
MCC950	NLRP3 Inflammasome	IL-1 $\beta$ release (LPS + ATP-stimulated BMDMs): ~7.5 nM[4]; IL-1 $\beta$ release (LPS + nigericin-stimulated THP-1 cells): 0.2 $\mu$ M	Potent and selective NLRP3 inhibitor; blocks both canonical and non-canonical NLRP3 activation.[4]
Dapansutrole (OLT1177)	NLRP3 Inflammasome	IL-1 $\beta$ release (LPS-stimulated human blood-derived macrophages): ~60% inhibition at 0.0001–10 $\mu$ M	Orally active $\beta$ -sulfonyl nitrile compound; inhibits NLRP3 ATPase activity and subsequent inflammasome assembly.

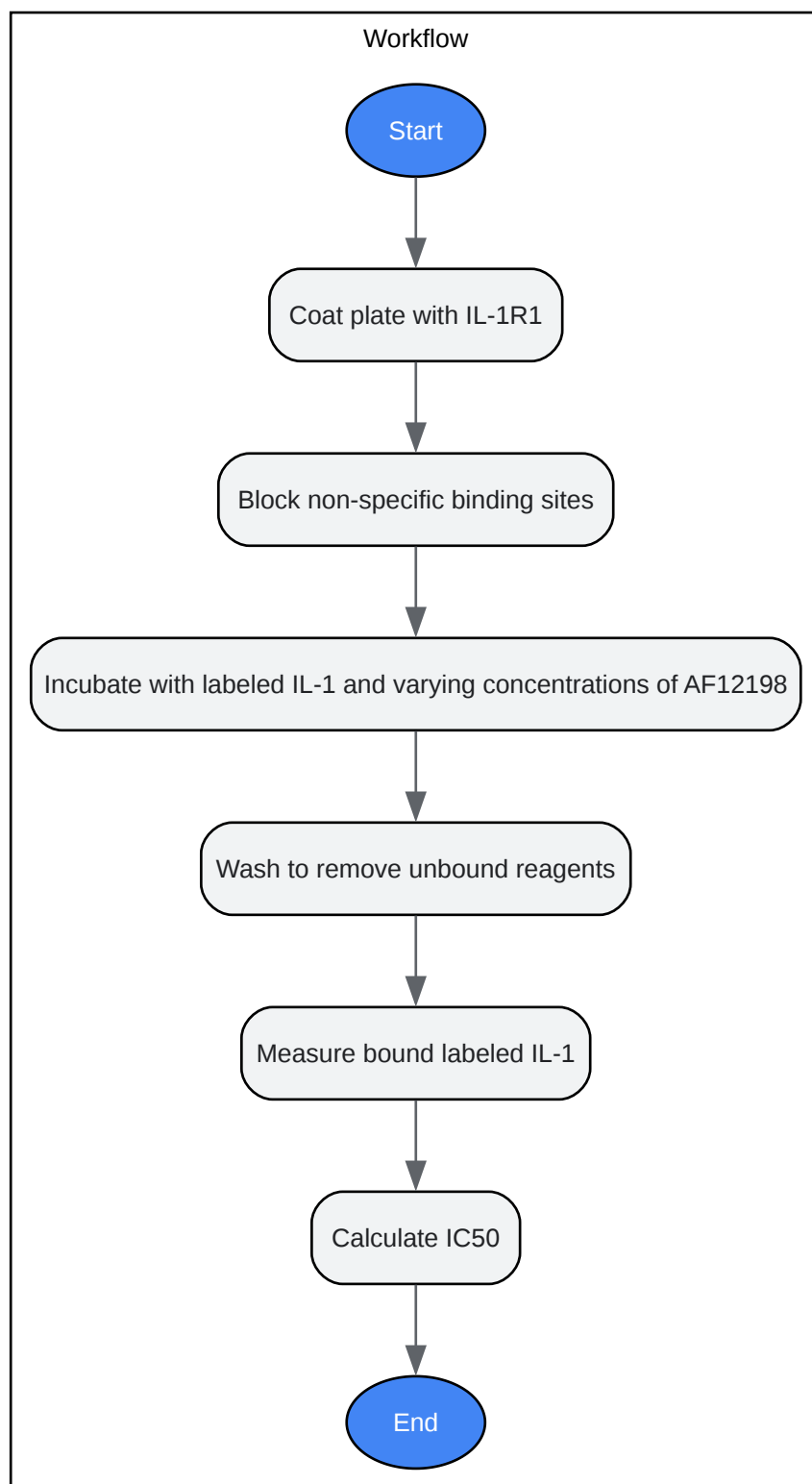
**Table 3: Caspase-1 Inhibitors**

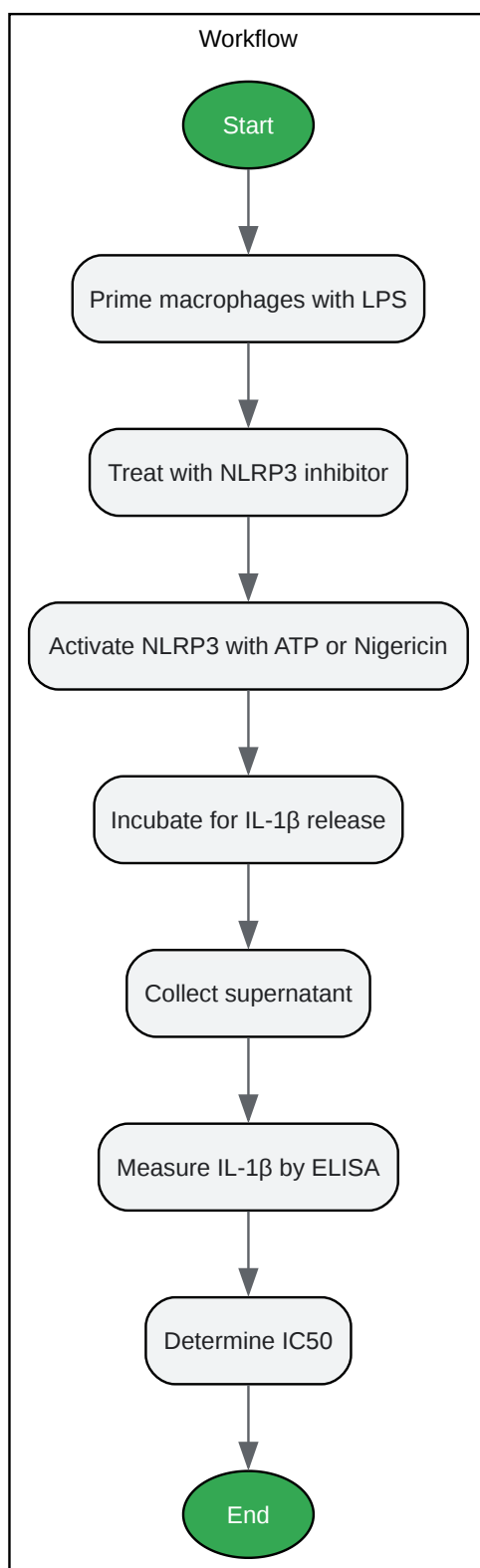
Compound	Target	Binding Affinity (Ki)	Functional Inhibition (IC50)	Key Features
Pralnacasan (VX-740)	Caspase-1 (ICE)	1.4 nM[3][5][6]	Not explicitly stated in search results.	Orally active, non-peptide inhibitor; clinical trials were suspended due to animal toxicity. [7]
VX-765 (Belnacasan)	Caspase-1 (ICE), Caspase-4	<0.6 nM (caspase-4), 0.8 nM (caspase-1)	IL-1 $\beta$ and IL-18 release (LPS-stimulated PBMCs): effective inhibition reported.	Orally bioavailable prodrug of VRT-043198; has been evaluated in Phase II clinical trials for psoriasis and epilepsy.[7]

## Signaling Pathways and Mechanisms of Action

The diagram below illustrates the IL-1 signaling pathway and the points of intervention for the different classes of small molecule inhibitors discussed.







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